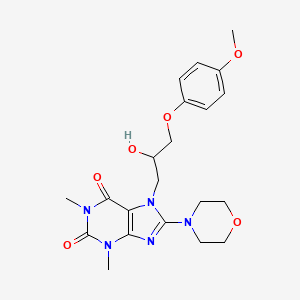

![molecular formula C16H10Cl2N4O B2910254 3-(3,4-Dichlorophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline CAS No. 338978-01-1](/img/structure/B2910254.png)

3-(3,4-Dichlorophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

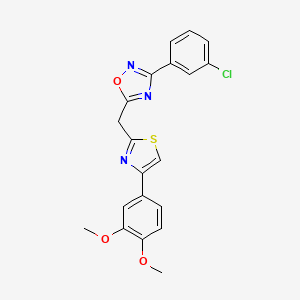

“3-(3,4-Dichlorophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline” is a complex organic compound that belongs to the class of triazoloquinazolines . Triazoloquinazolines are a type of heterocyclic compounds that have been found to exhibit a wide range of biological activities . They are formed by the fusion of two fundamental heterocyclic moieties, triazole and quinazoline .

Mechanism of Action

Target of Action

The primary targets of 3-(3,4-Dichlorophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline are DNA and topoisomerase II (Topo II) . This compound is known to intercalate with DNA , causing substantial changes in DNA structure . It also inhibits Topo II, an enzyme that plays a crucial role in DNA replication and transcription .

Mode of Action

The compound interacts with its targets by intercalating into the DNA structure, causing elongation and stiffness, as well as changes in the helix twist angle . It also inhibits the catalytic activity of Topo II . The compound’s high binding affinity against DNA has been demonstrated .

Biochemical Pathways

The compound affects the DNA replication and transcription pathways by inhibiting Topo II . This inhibition disrupts the normal functioning of these pathways, leading to downstream effects such as cell cycle arrest and apoptosis .

Result of Action

The compound’s action results in significant cellular effects. It has been shown to induce apoptosis in HCT-116 cells and arrest the growth at the S and G2/M phases . It also causes a significant increase in the level of BAX (2.18-fold) and a marked decrease in the level of Bcl-2 (1.9-fold) compared to the control cells .

Advantages and Limitations for Lab Experiments

The use of 3-(3,4-Dichlorophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline in lab experiments has several advantages. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, it is a relatively stable compound, which makes it suitable for long-term experiments. However, there are some limitations to using this compound in lab experiments. It is a relatively new compound, and its mechanism of action is not yet fully understood. Additionally, this compound is not soluble in water, which can make it difficult to use in certain experiments.

Future Directions

Given the potential of 3-(3,4-Dichlorophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline, there are a number of future directions for research. For example, further research could be conducted to better understand its mechanism of action and to explore its potential therapeutic applications. Additionally, further research could be conducted to investigate its pharmacokinetics and pharmacodynamics, as well as its interactions with other drugs and its potential side effects. Additionally, further research could be conducted to explore its potential use in other areas, such as agriculture, food science, and material science. Finally, further research could be conducted to develop more efficient and cost-effective methods of synthesizing this compound.

Synthesis Methods

3-(3,4-Dichlorophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline can be synthesized in a three-step process. The first step involves the reaction of 3,4-dichlorophenol with 2-aminothiophenol in an acidic medium, which produces 3-(3,4-dichlorophenyl)-5-thio-1,2,4-triazole. The second step involves the reaction of the triazole with methoxylamine in a basic medium, which produces 3-(3,4-dichlorophenyl)-5-methoxy-1,2,4-triazole. The final step involves the reaction of the triazole with 2-chloroquinazoline in an acidic medium, which produces this compound.

Scientific Research Applications

3-(3,4-Dichlorophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline has been studied for its potential use as a research tool in a variety of scientific fields. It has been used to investigate the effects of drugs on the central nervous system, as well as to study the biochemical and physiological effects of various compounds. It has also been used to study the mechanisms of drug action and to evaluate the efficacy of new drugs in preclinical studies. Additionally, this compound has been used to investigate the pharmacokinetics and pharmacodynamics of drugs and to study the interactions between drugs and their targets.

properties

IUPAC Name |

3-(3,4-dichlorophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl2N4O/c1-23-16-19-13-5-3-2-4-10(13)15-21-20-14(22(15)16)9-6-7-11(17)12(18)8-9/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTQRWXJZXPHKOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=CC=CC=C2C3=NN=C(N31)C4=CC(=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[({8,9-dimethoxy-2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)methyl]benzonitrile](/img/structure/B2910171.png)

![2-[1-(4-Methoxypyrimidin-2-yl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2910177.png)

![5-[(4-Fluorophenyl)methylthio]-3-propyl-1,2,4-triazole-4-ylamine](/img/structure/B2910187.png)

![N,N-diethyl-4-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]benzenesulfonamide](/img/structure/B2910191.png)

![(1S,5R)-7,7-Difluorobicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B2910194.png)